N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
This compound is a structurally complex oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a hybrid indoline-piperidine pharmacophore. Its design likely targets dual or multi-receptor systems, given the presence of both a benzodioxin ring (associated with serotonin receptor modulation) and a piperidine-indoline scaffold (common in dopamine or adrenergic receptor ligands).
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-29-12-9-19-15-18(5-7-21(19)29)22(30-10-3-2-4-11-30)17-27-25(31)26(32)28-20-6-8-23-24(16-20)34-14-13-33-23/h5-8,15-16,22H,2-4,9-14,17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREKYKBCVCOCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. The molecular formula is , with a molecular weight of 409.5 g/mol. This unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 955610-05-6 |
Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other dibenzofuran derivatives, this compound may interact with the AhR pathway, influencing gene expression related to various cellular processes .
- Topoisomerase Inhibition : Some derivatives have shown potential as topoisomerase inhibitors, which are crucial for cancer treatment by preventing DNA replication in cancer cells .
Biological Activity
The biological activity of this compound has been explored in several studies:
Anticancer Activity
Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Certain dibenzofuran derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa and A549. The IC50 values for these compounds suggest they can inhibit cell growth effectively .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation. Compounds with the oxalamide functional group have been associated with protective effects against neurodegeneration in models of Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Dibenzofuran Derivatives : A study demonstrated that specific dibenzofuran derivatives inhibited the proliferation of K562 leukemia cells with IC50 values in the low micromolar range .
- Mechanistic Insights : Research on similar compounds revealed that their anticancer effects might be mediated through apoptosis induction and cell cycle arrest in cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit data on the target compound in the provided evidence, comparisons are based on structural analogs and general pharmacophoric principles. Below is a comparative analysis with three classes of related compounds:
Oxalamide Derivatives with Benzodioxin Moieties
Compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (simplified analog) exhibit affinity for serotonin receptors (5-HT2A/5-HT2C) due to the benzodioxin group. The target compound’s dual pharmacophore may enhance cross-reactivity but risks off-target effects compared to simpler oxalamides .
Indoline-Piperidine Hybrids
For example, 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine derivatives are known dopamine D2 and adrenergic α1 receptor ligands. The addition of the oxalamide-benzodioxin system in the target compound introduces steric bulk and hydrogen-bonding capacity, which may alter binding kinetics.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (reported in ) shares a fused bicyclic system but lacks the oxalamide linker. Its nitro and cyano groups confer strong electron-withdrawing effects, contrasting with the electron-rich benzodioxin in the target compound. Pharmacologically, such imidazopyridines exhibit kinase inhibition (IC50 values in the nM range) rather than receptor modulation, highlighting divergent applications .
Data Table: Key Structural and Hypothetical Properties
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step orthogonal protection due to the reactive oxalamide linker and sterically hindered indoline-piperidine group. Yields for similar compounds rarely exceed 30% in final coupling steps .
- Biological Data Gap: No experimental IC50 or Ki values are available for the target compound. Extrapolation from analogs suggests low micromolar potency for monoaminergic targets, but this remains unverified.
- ADME Profile : Predicted high plasma protein binding (>90%) due to aromaticity and basic piperidine nitrogen may limit free drug concentrations.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of oxalamide intermediates : Reacting activated oxalic acid derivatives (e.g., oxalyl chloride) with amine-containing precursors under inert atmospheres (N₂ or Ar) to form the oxalamide backbone .
- Functional group protection : Temporary protection of reactive groups (e.g., indoline nitrogen) using Boc (tert-butoxycarbonyl) or other protecting agents to prevent side reactions .
- Optimized reaction parameters : Temperatures ranging from 0°C to reflux (e.g., dichloromethane at 40°C), with catalysts like triethylamine or DMAP (4-dimethylaminopyridine) to enhance yields .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxalamide formation | Oxalyl chloride, DCM, 0°C→RT | 65–75% | |
| Indoline coupling | Pd(OAc)₂, Buchwald-Hartwig conditions | 50–60% |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and chromatographic methods is used:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the dihydrobenzo[d][1,4]dioxin, indoline, and piperidine moieties .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS with <2 ppm error) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate its bioactivity in cancer models?
- In vitro assays :
- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Target engagement :
- Kinase inhibition profiling : Broad-panel screening against 100+ kinases to identify potential targets (e.g., Aurora kinase, PI3K) .
- Molecular docking : Computational modeling (AutoDock Vina) to predict binding modes to hypothesized targets like HDACs or tubulin .
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., replace piperidine with pyrrolidine) and test in uniform assays .
- Assay standardization :
- Consistent cell lines : Use identical passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize data .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends in efficacy linked to specific substituents .
Q. What computational strategies predict pharmacokinetic properties and metabolic stability?
- ADME prediction : Tools like SwissADME or ADMETLab to estimate logP, solubility, and CYP450 metabolism .
- Metabolite identification :
- In silico metabolism : Use BioTransformer 3.0 to predict phase I/II metabolites (e.g., hydroxylation at the indoline ring) .
- LC-MS/MS validation : Compare predicted metabolites with experimental microsomal incubation data (human liver microsomes + NADPH) .
Q. Table 2: Example Computational Predictions
| Property | Predicted Value | Tool | Reference |
|---|---|---|---|
| logP | 3.8 ± 0.2 | SwissADME | |
| CYP3A4 substrate | Yes | ADMETLab |
Methodological Notes
- Controlled experiments : Always include triplicate technical replicates and biological triplicates to ensure statistical robustness .
- Data contradiction resolution : Use Bland-Altman plots or ANOVA to assess variability between assay batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
